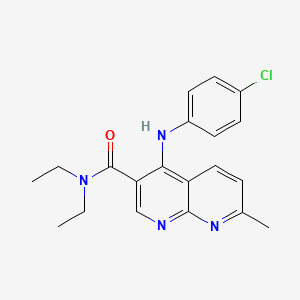
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” seems to be a complex organic compound. It likely contains a pyridine ring (based on the “nicotinonitrile” part of the name), which is a basic heterocyclic organic compound similar to benzene and pyridine, containing one nitrogen atom . The “4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl” part suggests the presence of a boronic ester, which is often used in Suzuki coupling reactions .
Chemical Reactions Analysis
As mentioned earlier, boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Boronic esters: and boronic acids derived from compounds like 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile are pivotal in organic synthesis. They are commonly used in Suzuki-Miyaura cross-coupling reactions , which are instrumental in forming carbon-carbon bonds . This reaction is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, such compounds are valuable for the development of new drugs. They can serve as intermediates in the synthesis of pyridine derivatives , which are a core structure in many pharmaceuticals due to their bioactivity . Pyridine structures are found in drugs that treat a variety of conditions, including cardiovascular diseases and cancer.
Materials Science
The compound’s derivatives are used in the synthesis of novel copolymers , which have applications in creating new materials with specific optical and electrochemical properties . These materials could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Analytical Chemistry
In analytical chemistry, boron-containing compounds like this one are used as reagents to develop new analytical methods. They can be employed in quantitative analysis and detection techniques due to their unique chemical properties, which can be tailored for specific analytical applications .
Environmental Science
While direct applications in environmental science are not explicitly documented, the synthesis and study of organic compounds often lead to the development of sensors and detectors for environmental pollutants. Boronic esters are known for their ability to bind with various substances, which can be leveraged in creating sensors for detecting harmful chemicals in the environment .
Crystallography
The detailed crystal structure analysis of similar boron-containing compounds provides insights into their molecular geometry and bonding patterns. This information is crucial for designing new compounds with desired physical and chemical properties for use in various scientific applications .
Catalysis
Boron compounds are also known to be effective catalysts and catalyst supporters in various chemical reactions. They can enhance the rate of reactions and are particularly useful in hydroboration reactions , which are essential in organic synthesis for adding hydrogens to double bonds .
Pharmaceutical Intermediates
Lastly, such compounds are often used as intermediates in the synthesis of more complex molecules. They can introduce boronic acid groups into molecules, which can then be used to create a wide range of pharmaceutical products .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a significant role in the functioning of the nervous system .
Mode of Action
Compounds with similar structures have been used in borylation reactions, which involve the addition of a boron atom to organic compounds . This can lead to changes in the compound’s reactivity and interactions with its targets.
Biochemical Pathways
The compound’s boron-containing structure suggests it may be involved in borylation reactions, which are important in various biochemical processes .
Result of Action
The compound’s potential involvement in borylation reactions suggests it could alter the structure and function of target molecules .
Eigenschaften
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(6-10(7-15)8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGBQDYRWBLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


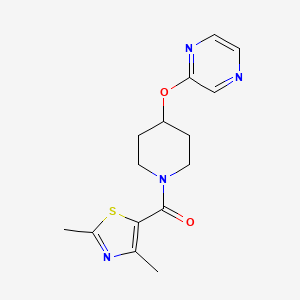
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
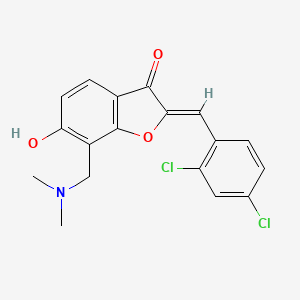
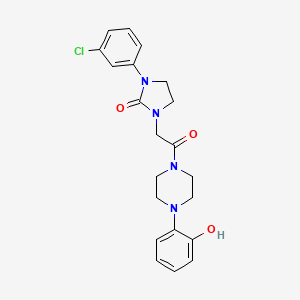


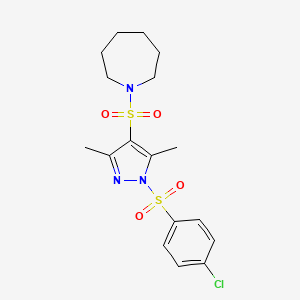
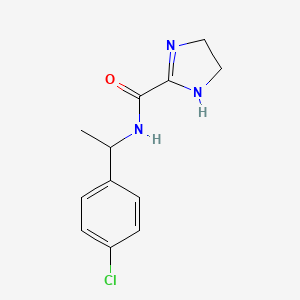
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
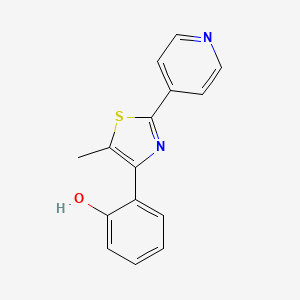

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)
